The search results reveal a significant lack of specific data on Hexamethylolmelamine's physicochemical properties. The most relevant source, its Safety Data Sheet (SDS), explicitly lists key parameters as "no data available" [1]. An older study confirms that the chemical has known thermal stability issues but does not quantify its stability in water [2].
The table below summarizes the available information and critical data gaps:
| Property | Available Data | Information Gap |
|---|---|---|
| Solubility in Water | Not found | No quantitative or qualitative data located. |
| Stability in Water | Not found | No data on hydrolysis or degradation in aqueous solutions. |
| Thermal Stability | Known to be a concern; studied in 1973 [2]. | Specific decomposition temperature and products not provided. |
| Other Physicochemical Properties (e.g., melting point, boiling point) [1] | No data available. | - |
| Toxicological Data (e.g., acute toxicity, mutagenicity) [1] | No data available. | - |
Given the lack of existing data, determining the solubility and stability would require de novo experimental characterization. The following workflow outlines a potential approach, drawing on general analytical principles as specific protocols for this compound were not found in the search results.
Proposed experimental workflow for characterizing this compound (HMM) properties.
For the analytical methods in this workflow, High-Performance Liquid Chromatography (HPLC) would be the preferred technique. A relevant study comparing methods for analyzing another compound concluded that HPLC is more accurate than UV-Vis spectrophotometry, especially in complex mixtures, as UV-Vis can be influenced by impurities and degradation products [3].
To proceed with your investigation, I suggest the following actions:
Hexamethylolmelamine (HMM) is a methylolmelamine with the molecular formula C₉H₁₈N₆O₆ and a molecular weight of 306.28 g/mol [1]. The scientific literature primarily focuses on its utility as a crucial precursor or cross-linker in synthesizing more complex and high-performance materials [2] [3] [4].
The following table consolidates quantitative data related to HMM's thermal performance in research studies:
| Application Context | Key Thermal Findings | Reference |
|---|---|---|
| Flame-Retardant Coating (MPTO) | High char yield of 18.4% at 800°C as measured by TGA [2]. | |
| Flame-Retardant Coating (MPTO) | Limiting Oxygen Index (LOI) value of 34.8%, indicating high flame retardancy [2]. | |
| Cross-linker in Alkyd Coating | Curing of coatings was performed at 130 °C for 15 minutes [3]. |
Here are detailed methodologies for key experiments involving HMM, as described in the research.
This is the foundational synthesis protocol as used in recent research to create a flame-retardant oligomer [2].
The following diagram outlines the synthesis pathway from melamine to the final UV-cured coating, showing HMM's central role:
Synthesis pathway of MPTO from HMM for flame-retardant coatings.
This two-step process transforms HMM into a advanced flame-retardant material [2].
Step A: Synthesis of HMC (a chloro-compound)
Step B: Synthesis of MPTO
This protocol describes how to incorporate the synthesized oligomer into a coating and evaluate its properties [2].
This compound is the fully methylolated intermediate in the production of melamine-formaldehyde resins. Its synthesis involves a step-wise addition of formaldehyde to melamine [1].
The table below outlines the key parameters for a common lab-scale synthesis method:
| Parameter | Specification |
|---|---|
| Reactants | Melamine, Formaldehyde solution (37%) [1] |
| Molar Ratio (Melamine:Formaldehyde) | Approximately 1 : 8 [1] |
| Reaction pH | Alkaline (e.g., adjusted to 8.3 with sodium hydroxide) [1] |
| Reaction Temperature | ~50 °C [1] |
| Reaction Time | 70-80 minutes [1] |
| Product Form | White precipitate (can be isolated as a monohydrate) [1] |
| Yield | 68-75% [1] |
| Melting Point | 147-153 °C (monohydrate); note that the product can exhibit a complex melting profile [1] |
Detailed Experimental Protocol:
After synthesis, the product should be characterized to confirm its identity and purity. The following table summarizes common characterization techniques and the expected outcomes for HMM.
| Characterization Method | Expected Results / Data Interpretation | | :--- | :--- | | Melting Point | 147-154 °C (monohydrate). A broad or complex melting range may be observed [1]. | | Fourier-Transform Infrared (FTIR) Spectroscopy | The spectrum should show key functional group absorptions. Historical data (KBr, microns) indicates strong bands at ~2.93 μm (O-H stretch), ~6.40 μm (C=O?/triazine ring), ~7.82 μm, and ~10.10 μm (triazine ring vibrations) [1]. | | Chemical Structure | Molecular Formula: C₉H₁₈N₆O₆ | Molecular Weight: 306.28 g/mol [2] [1]. |
The following diagram illustrates the logical sequence of the synthesis experiment, from setup to the isolation of the final product.
Diagram 1: Experimental workflow for this compound synthesis.
It is important to understand that this compound is primarily an intermediate. Its key industrial application is in the production of etherified resins (e.g., Hexamethoxymethylmelamine), which are used as crosslinking agents. The following diagram outlines this subsequent etherification pathway.
Diagram 2: Industrial pathway from HMM to etherified resin (HMMM).
The basic structural information for Hexamethylolmelamine (CAS # 531-18-0) is available and can serve as a foundation for further analysis [1].
| Property | Value |
|---|---|
| CAS Number | 531-18-0 [1] |
| Molecular Formula | C₉H₁₈N₆O₆ [1] |
| Molecular Weight | 306.276 g/mol [1] |
| Melting Point | 150 °C [1] |
| Density | 1.8±0.1 g/cm³ [1] |
The search results do not contain the experimental IR spectrum or NMR data for this compound [2] [3]. One study highlights a method that combines ¹H NMR and IR spectroscopy for automated structure verification, which suggests a viable pathway to obtain the data you need [4].
The workflow below illustrates how spectroscopic data is typically used for structure verification in research, based on the methodology from the identified study [4].
Given the lack of direct data, here are concrete steps you can take to acquire it.
This continuous method, detailed in a patent by BASF SE, integrates the methylolation and etherification steps. Its core innovation is the use of a kneading reactor to handle the highly viscous reaction mixture that forms during the methylolation stage [1].
Workflow of the Continuous Process for HMMM The following diagram illustrates the integrated two-step continuous process:
The continuous HMM stream then proceeds directly to etherification, which can also be conducted continuously.
The table below summarizes how this continuous method compares with the traditional batch process.
| Feature | Traditional Batch Process [2] [3] | Continuous Kneading Reactor Process [1] |
|---|---|---|
| Process Type | Sequential batch operations in separate vessels | Single, integrated continuous flow |
| Key Equipment | Standard stirred-tank reactor | Specialized kneading reactor, homogenizer, tubular reactor |
| Handling of HMM Intermediate | Manual transfer and processing of solid/viscous mass | Automated, direct transfer of viscous stream |
| Water Content Control | Less efficient, often requires separation steps | Precise, via in-line distillation and process control |
| Scalability & Efficiency | Limited by reactor size and manual handling; higher downtime | Highly scalable with continuous feed and product stream; reduced downtime |
| Primary Advantage | Simpler setup for small-scale production | Handles high solids/viscosity; improved process control and efficiency for large scale |
The continuous kneading reactor process offers several benefits that align with the needs of industrial research and development:
This compound (HMMM) represents a critical crosslinking agent in pharmaceutical coating applications and polymer-based drug delivery systems, where it functions as a key intermediate in the synthesis of controlled-release formulations. The complete reaction sequence involves an initial hydroxymethylation of melamine with formaldehyde under alkaline conditions, followed by an etherification reaction with methanol under acidic conditions to produce the final HMMM product. Traditional batch reactors face significant challenges in HMMM synthesis, including incomplete reactions, intermediate formation, and difficulties in controlling the highly exothermic reactions, which can compromise final product purity and consistency for pharmaceutical applications.
The emergence of double-screw extrusion reactor technology offers a transformative approach to HMMM synthesis, enabling continuous processing that enhances mixing efficiency, heat transfer, and reaction control. These reactors utilize intermeshing, counter-rotating screws that provide excellent surface renewal, precise residence time control, and superior mass transfer characteristics compared to conventional batch systems. The solvent-free operation capability of double-screw extruders aligns with green chemistry principles by eliminating volatile organic solvent use, reducing waste generation, and improving process safety—particularly valuable in pharmaceutical manufacturing where solvent residues must be strictly controlled. This technology has demonstrated success in similar chemical transformations, such as the solvent-free synthesis of potassium aryltrifluoroborate, where it achieved higher efficiency than kettle-type batch reactors while avoiding organic solvents and reducing production costs [1].
The synthesis begins with the hydroxymethylation reaction, where melamine reacts with formaldehyde to form the key intermediate, this compound. This step requires precise stoichiometric control to ensure complete reaction while minimizing residual formaldehyde. Begin by charging a reaction vessel with 5000 kg of melamine and formaldehyde solution in a molar ratio of 1:6 to 1:8 (melamine:formaldehyde) to ensure complete methylolation. The reaction proceeds under alkaline conditions (pH 8.5-9.5) maintained by adding sodium hydroxide or sodium carbonate solution. The temperature should be gradually increased to 75-85°C with continuous stirring for 60-120 minutes until the melamine completely dissolves and the reaction mixture becomes clear. Maintain the reaction at this temperature range for an additional 30-60 minutes to ensure complete hydroxymethylation, monitoring by HPLC or TLC to confirm the disappearance of melamine and formation of this compound. The resulting this compound intermediate may precipitate as crystalline material upon cooling, which can be isolated by filtration or proceed directly to the etherification step [2].
The etherification step transforms the hydroxymethyl groups to methoxymethyl functionalities, dramatically improving the solubility and reactivity of the final HMMM product. Transfer the this compound intermediate to the double-screw reactor system along with a significant excess of methanol (weight ratio of approximately 1.2:1 methanol to this compound). The reaction requires acid catalysis—while traditional methods used organic acids that led to incomplete neutralization and intermediate formation, the improved protocol utilizes mineral acids such as diluted sulfuric acid, adjusting to pH 2-3. Maintain the temperature at 48-58°C with continuous mixing through the screw extruder. The material becomes clear as the reaction progresses, after which it should be held under these conditions for 60-120 minutes to ensure complete etherification. The double-screw reactor provides excellent mixing and heat transfer during this critical phase, preventing localized over-acidification that can lead to unwanted byproducts [3] [4].
Following complete etherification, the reaction mixture requires careful neutralization to terminate the reaction and prevent product degradation. While maintaining the temperature at 48-58°C, add sodium hydroxide solution gradually with efficient mixing until the pH reaches 7.5-8.5. The continuous mixing in the double-screw reactor ensures uniform neutralization throughout the material, preventing localized acidic or basic zones that can catalyze decomposition reactions. Maintain the neutralization conditions for at least 5-10 minutes to ensure completeness. Following neutralization, recover excess methanol by distillation under reduced pressure, which can be recycled to improve process economics and reduce environmental impact. The resulting crude HMMM may be further purified through crystallization or dissolved in appropriate pharmaceutical-grade solvents to achieve the desired concentration and properties. The final product typically appears as a colorless to pale yellow viscous resin with high purity and minimal intermediate products, making it suitable for sensitive pharmaceutical applications [3] [4].
The double-screw reactor represents a significant advancement in chemical processing technology, particularly for multi-step reactions like HMMM synthesis. This system features twin intermeshing screws configured in a co-rotating or counter-rotating arrangement within a temperature-controlled barrel. The screw design typically incorporates multiple zones with various screw elements—conveying elements for material transport, kneading blocks for intensive mixing, and reverse elements for backmixing control—all customizable to match the reaction requirements. For HMMM synthesis, the reactor should be constructed of stainless steel 316L or similar corrosion-resistant material to withstand acidic conditions during etherification. Prior to operation, the reactor must be thoroughly cleaned and dried, then heated to the target process temperature. The screw speed configuration should be optimized to provide sufficient residence time (typically 5-10 minutes for the etherification reaction) while maintaining excellent mixing efficiency [1].
The feed system for double-screw reactors must ensure precise metering of solid this compound intermediate and liquid methanol in the correct stoichiometric ratio. For laboratory and pilot-scale operations, this typically involves a gravimetric feeding system for solids and a precision pump for liquids, both synchronized to maintain the desired ratio throughout the process. The reactor should be equipped with multiple temperature zones to gradually heat the reaction mixture to the target temperature, preventing localized overheating that could lead to product degradation. Additionally, the reactor configuration may include vent ports for solvent removal or devolatilization, which is particularly useful for methanol recovery after the neutralization step. Pressure sensors along the barrel allow for real-time monitoring of the reaction progression, as viscosity changes often correlate with conversion [1] [5].
Table 1: Optimal Operating Parameters for HMMM Synthesis in Double-Screw Reactors
| Parameter | Optimal Range | Impact on Reaction | Monitoring Method |
|---|---|---|---|
| Temperature | 48-58°C | Higher temperatures accelerate reaction but may promote degradation | Thermocouples along barrel; PID control |
| Screw Speed | 10-50 rpm | Higher speeds improve mixing but reduce residence time | Variable frequency drive with tachometer |
| Residence Time | 5-10 minutes | Longer times improve conversion but reduce throughput | Tracer studies; screw configuration |
| Methanol Ratio | 1.2:1 (methanol:this compound) | Excess methanol drives equilibrium but requires more recovery | Precision feeding systems |
| pH Control | 2-3 (etherification); 7.5-8.5 (neutralization) | Critical for reaction direction and product stability | In-line pH sensors; sampling ports |
| Neutralization Time | 5-10 minutes | Ensures complete neutralization without degradation | Reaction monitoring; endpoint determination |
Effective process control in double-screw reactor operation requires careful monitoring and adjustment of multiple parameters throughout the synthesis. The temperature profile along the reactor barrel must be carefully controlled, typically starting at the lower end of the range (48-50°C) in the initial zones where raw materials are introduced, gradually increasing to the optimum range (52-58°C) in the reaction zones, then slightly reducing in the final zones where neutralization occurs. This profile ensures rapid initiation without premature reaction at the feed port while maximizing conversion in the main reaction section. Screw speed must be optimized to balance mixing efficiency with residence time—higher speeds improve heat and mass transfer but may reduce conversion if the material passes through the reactor too quickly. For HMMM synthesis, typical screw speeds range from 10-50 rpm, depending on screw design and reactor scale [1] [5].
The residence time distribution (RTD) in double-screw reactors is considerably narrower than in traditional batch reactors, leading to more uniform product quality. This is particularly important for HMMM synthesis, where extended reaction times can lead to decomposition products. The RTD is primarily controlled through screw configuration and speed, with typical active reaction times of 5-10 minutes for the etherification step. During neutralization, the base solution must be precisely metered and thoroughly mixed to ensure uniform pH adjustment without localized overshooting. Implementation of in-line pH sensors before and after base addition allows for real-time adjustment of the neutralization process. Additionally, process analytical technology (PAT) such as in-line NIR or Raman spectroscopy can provide real-time monitoring of conversion, enabling immediate adjustment of process parameters to maintain optimal reaction conditions throughout the production campaign [1].
Following the neutralization step, the product stream undergoes methanol removal through a distillation process optimized for maximum solvent recovery. The material is typically transferred to a thin-film evaporator or falling-film evaporator operating under reduced pressure (approximately 100-200 mbar) at temperatures of 60-80°C to efficiently remove methanol without excessive heating that could degrade the HMMM product. The recovered methanol, containing small amounts of water from the neutralization, can be purified through distillation and recycled back to the etherification step, significantly reducing raw material consumption and waste generation. This closed-loop solvent approach aligns with green chemistry principles and improves process economics. The devolatilized HMMM resin is then cooled to ambient temperature, potentially combined with stabilizers or solvents depending on the final application, and packaged under inert atmosphere to prevent moisture absorption and premature reaction. The resulting product typically exhibits higher purity and better batch-to-batch consistency compared to traditional batch processes, with minimal residual catalysts or intermediate products [3] [4].
Successful implementation of double-screw reactor technology for HMMM synthesis requires systematic optimization of several critical parameters to maximize conversion, purity, and process efficiency. A Design of Experiments (DoE) approach is recommended, focusing on the interplay between key variables. The reaction temperature must be carefully balanced—higher temperatures (55-58°C) accelerate the etherification reaction but may promote side reactions such as transetherification or formaldehyde release, while lower temperatures (48-52°C) improve selectivity but require longer residence times. The acid catalyst concentration (pH control) significantly impacts reaction rate and product quality; insufficient acid (pH >3) leads to incomplete conversion, while excess acid (pH <2) can cause resin degradation and color formation. The methanol-to-hexamethylolmelamine ratio should be optimized to drive the equilibrium toward complete etherification while minimizing solvent recovery costs—typically ranging from 1.1:1 to 1.3:1 by weight [3] [4].
The double-screw reactor itself introduces additional parameters requiring optimization. The screw configuration—particularly the arrangement of conveying, kneading, and reverse elements—directly impacts mixing efficiency, heat transfer, and residence time distribution. A configuration with distributed kneading blocks typically provides the best balance between mixing intensity and transport through the reactor. The screw speed influences both the degree of filling and the shear rate, affecting mass transfer coefficients and potentially product morphology. For HMMM synthesis, moderate screw speeds of 20-40 rpm generally provide the optimal balance between mixing and residence time. Finally, the feed rate and screw speed must be synchronized to achieve the target residence time while maintaining an appropriate degree of fill in the reactor—typically 30-70% of the free volume to ensure good surface renewal without overfilling [1] [5].
Table 2: Analytical Methods for HMMM Synthesis Monitoring and Quality Control
| Analytical Method | Application | Key Parameters | Acceptance Criteria |
|---|---|---|---|
| HPLC with UV Detection | Reaction monitoring; purity assessment | Retention time comparison; area normalization | Complete consumption of melamine; single main peak for HMMM |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation; degree of etherification | Chemical shifts; integration ratios | Characteristic OCH₃ at ~3.2 ppm; N-CH₂-O at ~4.5 ppm |
| Hydroxyl Value Determination | Functional group analysis | Titrimetric method | Consistent with theoretical value for complete etherification |
| Viscosity Measurement | Physical property assessment | Rotational viscometer at specified concentration | Batch-to-batch consistency; specification per application |
| Color Measurement | Quality assessment | APHA/Pt-Co scale | <100 APHA for pharmaceutical grades |
| Residual Solvent Analysis | GC-FID or GC-TCD | Headspace sampling | Methanol <0.5%; other solvents per ICH guidelines |
Implementation of robust analytical methods is essential for monitoring reaction progression, quantifying conversion, and ensuring final product quality. High-Performance Liquid Chromatography (HPLC) with UV detection provides excellent separation and quantification of HMMM, intermediate methylol compounds, and potential byproducts. Reverse-phase columns with water-acetonitrile gradients typically offer the best resolution, with detection at 220-240 nm to capture the melamine ring structure. For structural confirmation, Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable—proton NMR should show the characteristic methoxy signal at approximately 3.2 ppm and the methylene bridges between 4.5-5.0 ppm, with the absence of broad hydroxyl signals around 4.0-4.5 ppm indicating complete etherification. Carbon-13 NMR provides additional confirmation through signals at 55-60 ppm (methoxy carbons) and 70-80 ppm (methylene carbons) [3] [4].
For routine quality control, several physicochemical methods provide rapid assessment of product consistency. The hydroxyl value—determined by acetylation followed by titrimetric analysis—should be consistently low, indicating complete etherification of the hydroxymethyl groups. Viscosity measurements at standardized concentrations and temperatures provide insight into molecular weight and potential premature condensation, with significant batch-to-batch variations potentially indicating inconsistent reaction conditions or partial polymerization. Color assessment using the APHA/Pt-Co scale is particularly important for pharmaceutical applications, with values below 100 typically required for highest quality grades. Finally, residual solvent analysis by gas chromatography with flame ionization detection (GC-FID) or thermal conductivity detection (GC-TCD) ensures compliance with regulatory limits, particularly for methanol which should be below 0.5% in the final product according to ICH guidelines [3].
Even with optimized conditions, double-screw reactor operation for HMMM synthesis may encounter specific challenges that require troubleshooting to maintain product quality and process efficiency. Incomplete conversion often manifests as higher hydroxyl values, increased viscosity, or precipitation in final applications. This typically results from insufficient residence time, suboptimal temperature, or inadequate mixing. Resolution involves increasing reactor length (if possible), adjusting temperature profile, or modifying screw configuration to enhance mixing efficiency—particularly incorporating additional kneading elements in the reaction zone. Product discoloration (yellow to brown shades) generally indicates localized overheating or excessive acid concentration, which can be addressed by improving temperature control uniformity, verifying acid distribution, or implementing inert gas blanketing to prevent oxidative degradation [3] [4].
Material handling issues represent another common challenge category. Feed bridging or inconsistent material input disrupts steady-state operation and product uniformity, often remedied by implementing mechanical agitators in feed hoppers or using force-feeders for positive displacement. Screw blockage may occur if material adheres to screw elements or barrel walls, particularly in transition zones between different temperature regions. This can be addressed by implementing barrel cooling in critical areas, applying non-stick coatings to screw elements, or introducing small quantities of processing aids. Variable methanol recovery impacts process economics and environmental compliance, often resulting from inadequate evaporator conditions or foaming in the recovery system. Optimization of evaporator temperature, pressure, and film thickness typically improves recovery rates, while antifoaming agents may be necessary for severe cases [1] [5].
Adherence to established best practices ensures consistent, high-quality HMMM production in double-screw reactor systems. Comprehensive raw material qualification is essential—melamine should have purity >99.5% with minimal ammeline, ammelide, or cyanuric acid impurities, while formaldehyde solutions should be stabilized and analyzed for actual formaldehyde content and formic acid contamination before use. Staged reactor start-up procedures prevent material degradation and equipment damage: begin with low feed rates and gradually increase to target while monitoring torque, temperature, and product quality. In-process monitoring of critical parameters including motor torque, temperature profiles, and pressure development along the barrel provides early detection of process deviations before they significantly impact product quality.
Preventive maintenance protocols are particularly important for double-screw reactors due to their mechanical complexity. Regular inspection of screw elements for wear, particularly in high-shear regions, prevents gradual performance deterioration. Barrel alignment checks maintain proper clearances and prevent premature wear. Seal maintenance prevents lubricant contamination or material leakage. Detailed documentation of all process parameters, including raw material lots, operating conditions, and product quality measurements, facilitates troubleshooting and continuous process improvement. Finally, regular calibration of all instruments—especially temperature sensors, pH probes, and feed rate controllers—ensures measurement accuracy and process reproducibility. Implementation of these best practices significantly enhances operational reliability and product consistency while reducing downtime and quality incidents [1] [3] [4].
The double-screw reactor synthesis of HMMM involves a complex sequence of chemical and physical transformations that benefit from visual representation to enhance understanding of the process relationships and material flow. The following Graphviz diagram illustrates the complete workflow from raw materials to final product, highlighting the critical transformation steps and process control points.
Visualization 1: HMMM Synthesis Workflow in Double-Screw Reactor. This diagram illustrates the complete process from raw materials to final product, highlighting the two main reaction steps and the solvent recovery loop that characterizes the efficient double-screw reactor approach.
The workflow begins with the hydroxymethylation reaction in a batch reactor, where melamine and formaldehyde react under alkaline conditions to form the this compound intermediate. This intermediate is then transferred to the double-screw reactor system along with methanol and acid catalyst for the continuous etherification reaction. The critical process parameters for each step are indicated along the connecting edges. Following etherification, the reaction mixture undergoes neutralization before methanol recovery through distillation. The diagram highlights the closed-loop solvent recycling that significantly improves process economics and environmental performance—recovered methanol is purified and returned to the etherification step. This continuous approach using double-screw reactor technology demonstrates significant advantages over traditional batch processing, including better temperature control, higher efficiency, reduced waste generation, and more consistent product quality [1] [3] [4].
The implementation of double-screw reactor technology for this compound synthesis represents a significant advancement over traditional batch processes, offering enhanced efficiency, improved product quality, and reduced environmental impact. The continuous, solvent-free operation aligns with modern green chemistry principles while providing the precise control necessary for pharmaceutical-grade intermediates. The detailed protocols, operational parameters, and troubleshooting guidelines provided in these Application Notes offer researchers and manufacturing professionals a comprehensive framework for implementing this technology. As screw reactor design continues to evolve, further improvements in mixing efficiency, heat transfer, and scale-up reliability are anticipated, potentially expanding applications for HMMM and related compounds in pharmaceutical formulations and advanced material systems. The methodology outlined herein provides both a practical guide for immediate implementation and a foundation for continued process optimization.
In the absence of specific data, the table below summarizes the general principles of microencapsulation that can serve as a starting point for developing a protocol involving Hexamethylolmelamine. You would need to experimentally determine which parameters are suitable.
| Aspect | General Consideration | Potential Consideration for this compound |
|---|---|---|
| Core Material | Active ingredient to be encapsulated [1]. | Assume this compound is the core. Its solubility, polarity, and thermal stability (decomposes ~150°C [2]) are critical. |
| Shell Material | Protective wall (e.g., polymers, lipids, carbohydrates) [1] [3]. | Must be compatible and stable when in contact with this compound. |
| Technique Selection | Based on core/shell properties and desired capsule characteristics [1]. | Spray Drying: Unsuitable due to heat sensitivity [1]. Coacervation/Oil-in-Emulsion: More appropriate for heat-labile compounds [1]. | | Critical Parameters | Concentrations, temperature, pH, emulsification speed/size, cross-linking [1]. | All parameters require optimization through systematic experimentation. |
Based on the general workflow of microencapsulation, the following diagram outlines the key stages you would need to undertake for this development process.
Given the lack of a pre-existing protocol, here is a detailed methodology you could use as a template to develop a microencapsulation process for this compound. This protocol is based on a complex coacervation technique, which is often suitable for heat-sensitive compounds [1].
To develop a method for the microencapsulation of this compound using gelatin and gum arabic via complex coacervation for controlled release applications.
Part A: Preparation of Oil-in-Water (O/W) Emulsion
Part B: Complex Coacervation & Microcapsule Formation
To proceed with your project, you may need to:
Hexamethylolmelamine (HMM) and its derivative hexamethoxymethylmelamine (HMMM) belong to the melamine-formaldehyde resin family and serve as highly effective crosslinking agents in textile coating applications. These compounds function as hexa-functional crosslinkers, capable of forming stable networked structures with polymers containing hydroxyl, carboxyl, or other nucleophilic functional groups. The molecular structure features six reactive sites that allow for extensive crosslinking density, resulting in coatings with exceptional durability and chemical resistance. The methoxy-methyl functional groups in HMMM provide enhanced storage stability and compatibility with various resin systems compared to the hydroxyl-rich HMM, making them preferred for industrial applications where shelf-life is a critical consideration. [1] [2] [3]
The crosslinking mechanism involves a condensation reaction where the methoxymethyl groups on HMMM react with nucleophilic sites (typically hydroxyl groups) on polymer chains, forming stable methylene bridges and releasing methanol as a byproduct. This reaction typically requires acid catalysis and elevated temperatures to proceed at practical rates for industrial processing. The resulting three-dimensional network significantly improves the structural integrity of the coating matrix, enhancing resistance to washing, dry cleaning, and chemical exposure. The crosslinking density can be modulated by adjusting the catalyst concentration, curing temperature, and HMMM-to-polymer ratio in the formulation, allowing textile engineers to balance flexibility with durability in the final product. [1] [2]
Table 1: Key Properties of this compound and Derivatives
| Property | This compound (HMM) | Hexamethoxymethylmelamine (HMMM) |
|---|---|---|
| Molecular Formula | C₉H₁₈N₆O₆ | C₁₅H₃₀N₆O₆ |
| Molecular Weight | 318.28 g/mol | 390.44 g/mol |
| Appearance | Not specified | White crystalline solid/powder |
| Melting Point | Not specified | 40-42°C |
| Solubility | Not specified | Slightly soluble in water, readily soluble in organic solvents (methanol) |
| Reactive Sites | 6 hydroxyl groups | 6 methoxymethyl groups |
| Primary Function | Crosslinking agent | Crosslinking agent |
The development of high-performance textile coatings utilizing HMMM crosslinkers requires careful balance of components to achieve the desired properties in the final product. A typical formulation consists of the base polymer (often acrylics, polyurethanes, or fluoropolymers), the HMMM crosslinker, acid catalysts, and various additives to modify rheology, wetting, or appearance. The base polymer must contain sufficient reactive functional groups (typically hydroxyl or carboxyl) to participate in the crosslinking reaction with HMMM. For aqueous systems, HMMM's partial water compatibility allows for formulation flexibility, though co-solvents are often employed to ensure homogeneous distribution and prevent premature reaction during storage. The selection of catalyst type and concentration is particularly critical, with strong acids like p-toluenesulfonic acid (pTSA) providing rapid cure but potentially reducing pot life, while weaker acid catalysts offer better processing control for complex coating operations. [1] [4]
Table 2: Representative Formulation Components for HMMM-Based Textile Coatings
| Component | Function | Typical Concentration Range (wt%) | Notes |
|---|---|---|---|
| Base Polymer (e.g., acrylic polyol) | Film former | 70-85% | Should contain 2-4% OH content for effective crosslinking |
| HMMM | Crosslinking agent | 10-20% | 15-20% of resin solids is typical for durable coatings |
| Acid Catalyst | Reaction accelerator | 0.5-2% | pTSA, ammonium salts, or latent catalysts |
| Wetting Agents | Surface tension modifier | 0.1-0.5% | Improves substrate coverage |
| Thickeners | Rheology modifier | 0.5-2% | Adjust viscosity for application method |
| Co-solvents | Compatibility aid | 3-8% | Alcohols, glycol ethers for stability |
Formulation optimization requires balancing multiple performance parameters with processing requirements. Key performance targets include crosslinking density, which directly influences coating hardness, chemical resistance, and durability; flexibility, essential for textile applications where bending and stretching occur; and hydrophobicity/oleophobicity for protective applications. The catalyst selection profoundly impacts both the curing characteristics and the final film properties. Strong acid catalysts allow for lower curing temperatures (as low as 120-130°C) but may reduce storage stability, requiring two-component systems. Weaker or latent acid catalysts enable one-pack formulations but typically require higher curing temperatures (140-160°C). The HMMM-to-polymer ratio should be optimized based on the available functional groups in the base resin, with typical usage levels of 15-20% of resin solids for achieving balanced properties. Excessive crosslinker can lead to brittle films with poor flex resistance, while insufficient crosslinker results in incomplete network formation and reduced durability to laundering or chemical exposure. [5] [1] [4]
The following protocol details the standard method for applying HMMM-crosslinked coatings to textile substrates, based on established industrial practices with modifications for laboratory reproducibility:
Substrate Preparation: Cut textile samples (typically nylon or polyester) to 15×15 cm dimensions. Clean substrates by immersion in isopropanol with ultrasonic agitation for 10 minutes, followed by drying at 80°C for 15 minutes to remove residual solvents and contaminants. [5]
Coating Formulation: Prepare the coating solution according to the formulation guidelines in Section 2.1. For laboratory scale, a typical batch size of 100g is manageable. Add the HMMM crosslinker after other components have been thoroughly mixed. Incorporate the acid catalyst last, just before application, to minimize viscosity increase. Mix using a mechanical stirrer at 500 rpm for 15 minutes, then degas under vacuum if air entrapment is observed. [1] [4]
Application Process: Apply the coating using a Meyer rod, knife coater, or spray technique to achieve a uniform wet film thickness of 100-200 μm. For spray application, maintain a pressure of 20-30 psi with a nozzle distance of 15-20 cm from the substrate. Record the exact wet film thickness for consistency between samples. [5]
Curing Protocol: Transfer the coated textile immediately to a forced-air oven preheated to the target curing temperature (typically 140-160°C). Cure for 2-5 minutes, depending on the specific formulation catalyst activity. Precise curing conditions should be optimized using the ladder method (testing a range of temperatures and times) for each new formulation. After curing, condition the samples at 23±2°C and 50±5% relative humidity for a minimum of 24 hours before performance evaluation. [5] [4]
Comprehensive characterization of the crosslinked textile coatings should include the following standardized tests to ensure performance meets application requirements:
Crosslinking Density Assessment: Determine the gel fraction by weighing coated samples (W₁), immersing in appropriate solvent (tetrahydrofuran or dimethylformamide) for 24 hours, extracting the sol fraction, drying, and reweighing (W₂). Gel fraction (%) = (W₂/W₁) × 100. Target values >85% indicate effective crosslinking. [6]
Contact Angle Measurements: Evaluate surface properties by measuring water contact angle using a goniometer. Apply 5 μL droplets at five different locations on the sample surface and record the average value. Contact angles >120° indicate highly hydrophobic surfaces suitable for water-repellent applications. For omniphobic performance, measure contact angles with n-hexadecane or other hydrocarbons. [5]
Durability Testing: Subject coated textiles to multiple home laundry cycles (AATCC Standard Method 61-2020) using reference detergent. After each cycle (typically 5, 10, and 20 cycles), evaluate the contact angle, spray rating, and visual appearance to assess durability. Additionally, perform hydrocarbon resistance tests by placing various hydrocarbon droplets on the coating surface for 10 minutes, then wiping and inspecting for damage or staining. [5]
Physical Properties: Evaluate abrasion resistance using a Martindale abrasion tester (ISO 12947-2), tensile strength of coated fabrics (ASTM D5035), and flex resistance by repeated bending (ASTM D3923). Compare results to uncoated controls to quantify performance improvements. [1]
Recent advances in application methods have demonstrated the potential for supercritical carbon dioxide (scCO₂) as an environmentally benign medium for depositing HMMM-crosslinked coatings on textiles. This innovative approach offers several advantages over conventional solvent-based application, including enhanced uniformity of deposition, elimination of volatile organic compounds (VOCs), and improved penetration into complex textile architectures. The scCO₂ process involves dissolving the fluoropolymer or functional polymer along with HMMM crosslinker and a diisocyanate co-crosslinker in supercritical CO₂, followed by rapid depressurization to deposit a uniform coating on the textile substrate. Research has shown that coatings applied via this method demonstrate superior durability in laundry resistance tests compared to those applied from traditional liquid solvents like 1,1,2-trichlorotrifluoroethane. This technique represents a promising direction for sustainable textile processing while maintaining high performance standards. [5]
When working with HMMM and related crosslinking agents, researchers must adhere to strict safety protocols due to potential health hazards identified in safety data sheets. HMMM carries GHS hazard warnings including H317 (may cause allergic skin reaction), H319 (causes serious eye irritation), H341 (suspected of causing genetic defects), and H351 (suspected of causing cancer). Appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn when handling the material, and procedures should be conducted in a well-ventilated fume hood. Of particular environmental concern is the potential for HMMM to leach from treated products during use and cleaning, as studies have detected it in urban watersheds, where it is classified as a contaminant of emerging concern. Researchers should implement appropriate containment measures for process waste and consider the development of closed-loop processing to minimize environmental discharge. [2]
Figure 1: Experimental workflow for textile coating with HMMM crosslinker
Figure 2: HMMM crosslinking mechanism with polymer functional groups
Common challenges in HMMM-crosslinked textile coatings include incomplete curing, manifested as low gel fraction and poor solvent resistance. This can be addressed by increasing catalyst concentration (within 0.5-2% range) or elevating curing temperature. Brittle coatings with poor flex resistance often result from excessive crosslinker dosage; reduce HMMM content by 5-10% and re-evaluate. Coating defects such as cratering or orange peel typically indicate compatibility issues between formulation components; incorporate appropriate wetting agents or co-solvents to improve film formation. For specialized applications requiring enhanced oil repellency, consider formulating HMMM with fluoropolymer systems as demonstrated in supercritical CO₂ deposition research, which showed excellent omniphobic properties after multiple laundry cycles. [5] [1] [4]
This compound (HMM; CAS 39863-30-4) is the fully hydroxymethylated monomer derived from melamine and formaldehyde [1]. It serves as the essential precursor for producing industrial crosslinking resins like Hexamethoxymethylmelamine (HMMM) [2] [3].
Molecular Formula: C₉H₁₈N₆O₆ [1] Molar Mass: 306.28 g/mol [1] HMM contains six hydroxymethyl groups (-CH₂OH) attached to the nitrogen atoms of the triazine ring, which can undergo further reactions like etherification to form methoxymethyl groups [4].
The following workflow illustrates the primary production pathway from raw materials to the final, widely used crosslinker, HMMM.
This is the foundational hydroxymethylation reaction [1] [5].
This protocol details the etherification of HMM to its more stable, commercial methyl ether form [2].
The tables below summarize key chemical data and handling information for HMM and HMMM.
Table 1: Physicochemical Properties
| Property | This compound (HMM) | Hexamethoxymethylmelamine (HMMM) |
|---|---|---|
| CAS Number | 39863-30-4 [1] | 3089-11-0 [4] |
| Molecular Formula | C₉H₁₈N₆O₆ [1] | C₁₅H₃₀N₆O₆ [4] |
| Molecular Weight | 306.28 g/mol [1] | 390.44 g/mol [4] |
| Physical Form | White crystalline solid [1] | White crystalline solid or powder [3] |
| Melting Point | 147-154°C [1] | 40-42°C [3] |
| Solubility | Soluble in water (from reaction mixture) [1] | Slightly soluble in water; readily soluble in organic solvents (e.g., methanol) [3] |
Table 2: Safety and Handling Overview
| Aspect | Guidelines |
|---|---|
| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE) including gloves and safety glasses. Avoid contact with skin and eyes. Avoid generating dust/aerosols [6]. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Protect from moisture [6] [3]. |
| Stability & Reactivity | Keep away from strong oxidizing agents and water/moisture to prevent hazardous reactions [3]. The thermal stability of HMM should be considered, as it is a subject of research [7]. |
| Catalyst Note | Using inorganic acids (e.g., H₂SO₄) as catalysts in etherification allows for more complete neutralization compared to organic acids, minimizing intermediate formation and maintaining product purity [2]. |
HMM's primary industrial value lies in its conversion to HMMM, a high-performance crosslinker.
Hexamethoxymethyl Melamine (HMMM) is a partially methylated ether derivative of Hexamethylolmelamine (HMM). It serves as a key cross-linking agent in various industrial applications due to its stability and reactivity. The resin is particularly valued in the rubber industry for enhancing the adhesion between rubber and reinforcing materials like brass-plated steel cords, as well as for improving the aging resistance of vulcanized rubbers [1].
The synthesis of HMMM involves a two-step process: initial hydroxymethylation of melamine followed by etherification with methanol. The following table summarizes the key reagents and typical conditions for the etherification step as derived from a patent [1]:
| Parameter | Specification / Condition |
|---|---|
| Etherification Agent | Methanol [1] |
| Catalyst | Strong acid (e.g., p-toluenesulfonic acid, sulfuric acid, nitric acid) [1] |
| Reaction pH | Acidic (pH < 7) [1] |
| Reaction Temperature | 40-65 °C [1] |
| Key Process | Removal of water by distillation to drive reaction equilibrium [1] |
| Post-reaction | Neutralization of catalyst with alkali (e.g., NaOH, KOH) [1] |
A detailed, step-by-step experimental procedure is outlined below.
Step 1: Preparation of this compound (HMM) Monomer This first step involves the hydroxymethylation of melamine, which is typically prepared in situ and used directly in the next step.
Step 2: Etherification to Hexamethoxymethyl Melamine (HMMM) The HMM solution is now etherified using methanol under acidic conditions.
HMMM resin is primarily used as an adhesive agent in rubber compounds. The following table summarizes its performance in a rubber formulation compared to a reference resin, demonstrating its effectiveness in enhancing adhesive strength and aging resistance [1]:
| Performance Metric | HMMM-based Formulation | Reference Formulation (Resorcinol Formaldehyde Resin) |
|---|---|---|
| Initial Adhesive Strength (N/cm) | 210 | 180 |
| Adhesive Strength after 24h Steam Aging (N/cm) | 175 | 140 |
| Heat Aging Resistance | Excellent | Good |
The experimental data from the patent indicates that the HMMM resin provides superior initial adhesion and, crucially, retains a higher percentage of its adhesive strength after exposure to steam aging, which is a key indicator of long-term durability in rubber products [1].
The following Graphviz diagram illustrates the two-step synthesis pathway from melamine to the final HMMM product, including key reaction conditions.
This guide provides a consolidated overview of the synthesis and application of Hexamethoxymethyl Melamine resin. The protocols detailed herein, particularly the acid-catalyzed etherification with continuous water removal, are critical for producing high-quality HMMM. The experimental data confirms its superior performance as an adhesive agent in rubber composites, offering enhanced initial strength and durability against aging.
Hexamethylolmelamine (HMM) represents a crucial methylolated melamine derivative with significant industrial importance in cross-linked polymer systems and coating technologies. This hexa-functional monomer (CAS No. 39863-30-4) with molecular formula C₉H₁₈N₆O₆ and molecular weight of 306.28 g/mol serves as a versatile precursor for thermosetting resins through acid-catalyzed condensation reactions [1]. The compound typically presents as a colorless to slightly yellow thick liquid under standard conditions, classified as a thermosetting resin primer that undergoes irreversible transition from soluble to insoluble forms at elevated temperatures [1].
The unique reactivity profile of HMM stems from its molecular structure featuring six reactive hydroxymethyl groups (-CH₂OH) attached to the triazine ring system. These groups undergo sequential condensation reactions under acidic conditions, initially forming methylene bridges (-CH₂-) or ether linkages (-CH₂-O-CH₂-) between melamine rings, ultimately creating highly cross-linked, three-dimensional networks [1]. This cross-linking capability forms the basis for its extensive applications in surface coatings, textile finishes, industrial adhesives, and paper treatments where durable, solvent-resistant properties are essential.
Acid catalysis significantly accelerates the condensation reactions of this compound through protonation mechanisms that enhance electrophilic character. In general acid catalysis, all species capable of donating protons contribute to reaction rate acceleration, with stronger acids typically demonstrating greater catalytic effectiveness [2]. The catalytic process follows the Bronsted-Lowry principle where initial proton transfer from an acidic catalyst to the reactant creates a more reactive electrophilic species [2]. In the context of HMM condensation, the critical protonation step activates the hydroxymethyl groups toward nucleophilic attack and subsequent elimination of water or formaldehyde.
The reaction kinetics in acid-catalyzed HMM condensation can be described by the rate equation for general acid catalysis: Rate = k[SH⁺][HMM][Nucleophile] + k₁[AH][HMM][Nucleophile] where SH⁺ represents protonated solvent molecules, AH denotes other acidic species present in the system, and the specific rate constants depend on the acid strength and reaction conditions [2]. This catalytic diversity allows for flexibility in selecting acid catalysts based on processing requirements, pot life considerations, and final material properties.
The acid-catalyzed condensation of this compound proceeds through two primary pathways:
The proximity effect of multiple hydroxymethyl groups on the triazine ring creates cooperative catalytic effects, with initial condensations potentially accelerating subsequent reactions through inductive effects and increased local concentration of reactive species. This sequential reactivity enables controlled advancement of molecular weight during initial reaction stages before the rapid gelation characteristic of thermoset formation.
Objective: To synthesize this compound from melamine and formaldehyde under basic conditions [1].
Materials:
Equipment:
Procedure:
Key Parameters:
Alternative Method: The reaction can proceed at room temperature over a two-week period to achieve quantitative yield with similar product characteristics [1].
Objective: To catalyze the condensation of this compound using acid catalysts to form cross-linked networks [1].
Materials:
Equipment:
Procedure:
Key Parameters:
Table 1: Optimization Parameters for this compound Synthesis
| Parameter | Range Tested | Optimal Value | Impact on Reaction |
|---|---|---|---|
| Formaldehyde:Melamine ratio | 6:1 to 10:1 | 8:1 | Complete methylolation, minimal free formaldehyde |
| Reaction temperature | 25°C to 70°C | 50°C | Reasonable reaction rate without side products |
| Reaction pH | 7.5 to 9.5 | 8.3 | Maximum solubility and conversion |
| Reaction time at 50°C | 30-120 minutes | 70-80 minutes | Complete dissolution, optimal yield |
| Yield | - | 68-75% | Balance between conversion and isolation efficiency |
Table 2: Acid Catalyst Performance in HMM Condensation
| Acid Catalyst | Concentration | Effective Cure Temperature | Gel Time | Application Suitability |
|---|---|---|---|---|
| p-Toluenesulfonic acid | 1-2% | 90-120°C | 5-15 minutes | High-performance coatings |
| Phosphoric acid | 1-3% | 120-150°C | 10-25 minutes | High-temperature applications |
| Ammonium sulfate | 2-5% | 130-150°C | 8-20 minutes | Textile finishes, paper coating |
| Hydrochloric acid | 0.5-1% | 70-100°C | 2-8 minutes | Fast-cure systems (limited pot life) |
Table 3: Physical Properties of this compound
| Property | Value | Conditions | Method |
|---|---|---|---|
| Boiling point | 349.8±25.0 °C | Predicted | Computational estimation |
| Density | 1.384±0.06 g/cm³ | Predicted | Computational estimation |
| pKa | 5.71±0.10 | Predicted | Computational estimation |
| Physical state | Colorless to yellow thick liquid | Room temperature | Visual observation |
| Solubility | Soluble in hot water (70-80°C) | Dilutable with cold water | Solubility test |
| Gel transition | Reversible gel when cold, soluble in hot water | Temperature-dependent | Functional property |
Several analytical methods provide critical quality assessment parameters for this compound and its condensation products:
Table 4: Troubleshooting Guide for HMM Synthesis and Application
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete dissolution | Low formaldehyde ratio, incorrect pH, insufficient temperature | Check molar ratio, adjust pH to 8.3, ensure temperature ≥50°C |
| Premature gelation | Acid contamination, elevated storage temperature | Ensure neutral pH during synthesis, store at <25°C |
| Insufficient cure | Inadequate catalyst, low cure temperature, short cure time | Optimize catalyst level, increase temperature, extend cure time |
| Coating defects | Rapid solvent evaporation, high viscosity, poor substrate wetting | Adjust solvent composition, moderate solids content, use appropriate additives |
The following diagram illustrates the complete experimental workflow for this compound synthesis and acid-catalyzed condensation:
The mechanistic pathway for acid-catalyzed condensation is illustrated below:
The versatile application profile of this compound stems from its exceptional cross-linking capability. Key application areas include:
Surface Coatings: HMM serves as a cross-linker for hydroxy-functional polymers in industrial coatings, providing excellent hardness, chemical resistance, and durability [1]. The cured films demonstrate remarkable solvent resistance and mechanical properties.
Textile Finishes: As a durable press reactant for cellulose fibers, HMM imparts wrinkle resistance and dimensional stability to textiles through formation of covalent bonds with hydroxyl groups on cellulose chains.
Paper Coatings: Enhancement of wet strength and surface properties in specialty paper products through similar cross-linking mechanisms with cellulose fibers.
Composite Materials: As a component in thermoset matrix systems for composites requiring high thermal stability and chemical resistance.
The processing flexibility of HMM systems allows formulation with various co-reactants and adjustment of cure schedules to meet specific application requirements. Compatibility with cationic and nonionic surfactants further enhances formulation versatility [1].
Hexamethylolmelamine (HMM) is a key intermediate in the family of amino (melamine-) formaldehyde resins. As a highly functionalized molecule, it readily forms dense, three-dimensional networks upon curing, resulting in thermoset materials known for their excellent hardness, chemical resistance, and thermal stability [1] [2]. Its primary function is to act as a cross-linking agent in various polymeric systems.
| Property | Description |
|---|---|
| CAS Number | 39863-30-4 [2] |
| Molecular Formula | C₉H₁₈N₆O₆ [2] |
| Molecular Weight | 306.28 g/mol [2] |
| IUPAC Name | 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine [2] |
| Common Synonyms | This compound; HMM; Hexamethoxymethyl Melamine [2] |
HMM and its etherified derivatives (like Hexamethoxymethyl Melamine) are not typically used as standalone resins but are crucial as cross-linkers for polymers containing functional groups such as hydroxyls, carboxyls, and amides [2] [3]. The cross-linking reaction is typically acid-catalyzed [2] [4].
The table below summarizes its primary application domains and the underlying chemistry:
| Application Domain | Function | Target Polymer/Substrate | Cross-linking Reaction |
|---|---|---|---|
| Coatings & Adhesives | Cross-linker for hard, solvent-resistant films [2] [3] | Polyesters, Acrylics, Epoxies (with -OH, -COOH) [2] [3] | Etherification/Transetherification [2] |
| Rubber Vulcanization | Resin co-curing agent to enhance aging resistance and adhesion [4] | Natural Rubber, SBR, Butadiene Rubber [4] | Acid-catalyzed condensation with rubber chains [4] |
The following diagram illustrates the general synthesis and application workflow for HMM resin in a coatings context.
This protocol describes the laboratory-scale synthesis of HMM from melamine and formaldehyde.
This general protocol outlines the use of an etherified HMM resin (e.g., Hexamethoxymethyl Melamine) to cross-link a functional polymer.
For researchers, especially in drug development, it is critical to note:
Based on the search results, the most promising method involves copolymerization with specific modifiers. One study detailed the incorporation of ethylene glycol and caprolactam during the synthesis of melamine-formaldehyde (MF) resins, which successfully improved flexibility, storage stability, and reduced free formaldehyde content [1].
The table below summarizes the optimal modification conditions and their effects as reported in the study:
| Modification Parameter | Optimal Molar Ratio | Key Effect on Resin Properties |
|---|---|---|
| Ethylene Glycol | 1.0 (to melamine) | Enhances flexibility and storage stability [1]. |
| Caprolactam | 0.12 (to formaldehyde) | Effectively reduces free formaldehyde content [1]. |
The following diagram illustrates the general experimental workflow for producing a modified MF resin, based on the methodology from the search results [1].
The key steps in the synthesis protocol are [1]:
Why is my resin stability poor, and how can I improve it? Poor storage stability is often due to a high concentration of reactive groups in the resin. The incorporation of modifiers like ethylene glycol and caprolactam can enhance stability by altering the molecular structure and reducing the reactivity of the resin mixture [1].
Besides co-modifiers, what other strategies can lower formaldehyde? The molar ratio of formaldehyde to melamine is a fundamental factor. Using a lower F:M ratio can directly reduce the potential for free formaldehyde. Furthermore, using scavengers such as urea or aromatic sulfonyl compounds during or after synthesis can help absorb released formaldehyde [1].
The information from your search provides a solid foundation and confirms that modifying MF resins with compounds like ethylene glycol and caprolactam is a viable technical path. To build your complete technical support center, I suggest you:
| Question | Answer |
|---|---|
| What is etherification degree? | Extent to which hydroxymethyl groups (-CH₂OH) on HMM react with methanol to form more stable methoxymethyl groups (-CH₂OCH₃) [1]. |
| Why is high etherification important? | Improves resin stability, reduces self-condensation, enhances solubility in organic solvents, and ensures consistent performance as a crosslinking agent [2] [3]. |
| What is a typical etherification catalyst? | Acid catalysts like toluene-p-sulfonic acid, sulfuric acid, or nitric acid are commonly used [1]. |
| How is reaction completion monitored? | Techniques include measuring viscosity, determining water dilution tolerance, or analyzing for free formaldehyde content [4]. |
The flowchart below outlines a systematic approach to diagnosing and resolving low etherification degree. Follow the paths to identify potential root causes and solutions.
Here is a detailed method for synthesizing a highly etherified HMM resin (Hexamethoxymethylmelamine, HMMM), based on the patented process [1].
Objective: To prepare HMMM with a high degree of etherification and low free formaldehyde content.
Key Parameters:
| Parameter | Specification / Target Value |
|---|---|
| Formaldehyde-to-Melamine Molar Ratio | 2.5 or higher recommended for complete methylolation [6] |
| Methanol-to-Hydroxymethyl Group Ratio | Ensure significant excess for complete etherification [1] |
| Etherification Catalyst | Strong acid (e.g., toluene-p-sulfonic acid, sulfuric acid) [1] |
| Etherification pH | 1 - 3 (acidic conditions) [1] |
| Reaction Temperature | 60°C - 80°C (maintained during etherification) [1] |
| Target Free Formaldehyde | < 0.2% by weight (in final product) [2] |
Procedure:
| Parameter | Challenge/Consideration | Optimization & Solution |
|---|---|---|
| Formaldehyde Source | Aqueous (formalin) limits substrate scope; gaseous is toxic and hazardous [1]. | Use paraformaldehyde (PFA) slurry: safe, solid, provides gradual formaldehyde gas release upon heating [1]. |
| Solvent | Must facilitate reaction and be compatible with PFA depolymerization [1]. | Ethanol or Isopropanol (IPA) gave highest yields (71%). Mixed solvents (e.g., THF with 10% EtOH) are an alternative [1]. |
| Reaction Time | Batch processes can require hours (e.g., 3.5 hours) [1]. | In continuous flow, time reduced to ~8 minutes at 100°C for similar yield [1]. |
| Reactor Type | Handling solid slurries in flow can cause clogging [1]. | Use a custom solid-compatible continuous flow reactor to safely contain and utilize gaseous formaldehyde [1]. |
This detailed methodology is adapted from the proof-of-concept study for the α-hydroxymethylation of Methyl Vinyl Ketone (MVK) using a paraformaldehyde slurry in a continuous flow reactor [1].
Step 1: Reagent Preparation Prepare a slurry of paraformaldehyde (1.4 equivalents) in the chosen solvent (e.g., Ethanol or IPA). Ensure the mixture is well-suspended. The substrate, Methyl Vinyl Ketone (MVK), can be dissolved in the same solvent.
Step 2: Continuous Flow Setup Use a self-constructed solid-compatible continuous flow reactor designed to handle slurries and prevent clogging. The reactor must withstand elevated temperatures and pressures.
Step 3: Reaction Execution Start the pumps to introduce the PFA slurry and the MVK solution into the reactor. The PFA depolymerizes in the heated coil, releasing formaldehyde gas in situ, which immediately reacts with MVK.
Step 4: Product Collection & Analysis Collect the output stream from the reactor. The product can be isolated and purified using standard techniques like column chromatography. The reported Space Time Yield (STY) for the optimized process was 2040 kg h⁻¹ m⁻³ [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield | Incomplete PFA depolymerization; insufficient reaction time; solvent choice. | Increase reactor temperature; ensure adequate residence time; switch to a protic solvent like EtOH or IPA [1]. |
| Reactor Clogging | Poor slurry handling; solid accumulation in flow path. | Use a reactor specifically designed for solids/slurries; optimize slurry concentration and consistency [1]. |
| Etherification Side Product | Use of alcoholic solvent at high temperature. | If etherification is problematic, try a non-alcoholic solvent like 1,4-dioxane, though yield may be lower [1]. |
The following diagram illustrates the logical decision-making process for setting up and optimizing a hydroxymethylation reaction, based on the principles from the research.
A well-structured approach is key to solving stability issues. The following workflow outlines a systematic troubleshooting process, from identifying symptoms to implementing and verifying solutions.
Improper storage is a primary cause of degradation. The safety data sheet and chemical databases provide specific guidance [1] [2].
| Potential Issue | Evidence & Recommended Action | Preventive Measures |
|---|---|---|
| Moisture Exposure | Hydroxymethyl groups are reactive; humidity can cause condensation or hydrolysis. | Store in a tightly closed container in a cool, dry, and well-ventilated place [1]. |
| Temperature Stress | High temperature may accelerate decomposition; melting point is ~150°C [2]. | Recommended storage condition is 2-8°C [2]. Handle with spark-proof tools to prevent ignition [1]. |
| Incompatible Materials | May react with strong acids, bases, or oxidizing agents. | Store apart from foodstuff containers or incompatible materials [1]. |
Hexamethylolmelamine can break down, leading to a loss of quality. A key study on its methoxylated analog, Hexamethoxymethylmelamine (HMMM), shows it is not mineralized in the environment and generates numerous transformation products (TPs) [3].
Quality issues may originate from the production process. A patent for a related resin highlights critical control points.
Q1: How can we accurately identify this compound and its degradants using HPLC without a full set of reference standards? The Linear Calibration using Two Reference Substances (LCTRS) method provides a cost-effective and accurate solution [5].
Q2: What are the key parameters for analyzing degraded products via mass spectrometry? For rapid quantification of degradation products from complex solutions, the Direct Sample Analysis Time-of-Flight (DSA-TOF) mass spectrometry technique can be employed [6].
Q3: What are the specific toxicological hazards of this compound? While a full safety data sheet may list "no data available" for many endpoints [1], older toxicological data exists.
The Length-to-Diameter (L/D) ratio is a critical design parameter that directly influences mixing efficiency, residence time, and overall process performance [1].
The table below summarizes how to choose an appropriate L/D ratio based on your process goals:
| L/D Ratio Range | Typical Applications | Key Advantages | Important Considerations |
|---|---|---|---|
| Lower (20:1 to 32:1) | Heat-sensitive materials (e.g., PVC); Processes requiring shorter residence times [2]. | Prevents thermal degradation; Lower initial cost and maintenance; Simpler design and easier processing [2]. | Limited mixing capabilities; Potentially lower output rates; Less flexibility for complex formulations [2]. |
| Higher (40:1 to 60:1+) | High-performance compounding; Reactive extrusion; Devolatilization; Complex formulations [2]. | Enhanced mixing and homogenization; Increased output potential; Multiple feeding and venting stages [2]. | Higher initial cost and maintenance; More complex design; Risk of excessive shear; Increased power consumption [2]. |
Optimizing the L/D ratio involves using modeling tools to predict process outcomes and guide design decisions. The following workflow outlines a systematic approach:
Workflow Steps Explained:
Q1: What is the primary drawback of selecting an L/D ratio that is too high for my process? A high L/D ratio extends the material's residence time and increases its exposure to mechanical shear. This can be detrimental for heat-sensitive materials, potentially causing thermal degradation. It also leads to higher energy consumption and more complex, costly equipment [2] [1].
Q2: How does the screw rotation direction (co-rotating vs. counter-rotating) influence the process? The choice between co-rotating and counter-rotating screws significantly impacts the mixing mechanism and application suitability [7] [2] [5].
Q3: A common issue in our reactive process is inconsistent product quality. Could the L/D ratio be a factor? Yes. An insufficient L/D ratio may not provide adequate residence time for your reaction to complete uniformly. It also limits the number of mixing zones, potentially leading to poor homogenization of reactants. Consider modeling a higher L/D ratio configuration to see if it provides a longer, more controlled reaction environment with better mixing [2].
The table below outlines the basic identification of Hexamethylolmelamine and its key stability concerns.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 39863-30-4 [1] |
| Molecular Formula | C₉H₁₈N₆O₆ [1] |
| Identified Stability Concerns | Hygroscopicity (can absorb moisture), thermal decomposition, and polymerization upon improper storage [1] [2]. |
Q1: What are the specific storage conditions to ensure HMM's stability? The safety data sheet specifies that HMM must be stored in a tightly closed container in a dry, cool, and well-ventilated place [1]. The core principle is to exclude moisture and heat.
Q2: Why is it crucial to protect HMM from moisture? HMM and its derivatives are prone to transformation. A study on the similar compound Hexamethoxymethylmelamine showed that it and its transformation products can persist in the environment and are resistant to complete mineralization in wastewater treatment [3]. Although this occurs in aqueous environments, it highlights the reactivity of the compound with water, underscoring why a dry storage environment is critical to prevent unwanted chemical changes during storage.
Q3: Are there any materials that HMM should be stored away from? Yes. The safety data sheet advises storing HMM apart from foodstuff containers or incompatible materials [1]. While specific incompatibilities are not listed, general practice is to store it separately from strong acids, bases, and oxidizing agents.
Q4: What are the key safe handling practices? Always handle HMM in a well-ventilated place and wear suitable protective equipment, including chemical impermeable gloves and tightly fitting safety goggles [1]. To enhance stability during use, you should avoid the formation of dust and aerosols [1].
Q5: What should I check for when inspecting a container of HMM? Before use, inspect the chemical for any signs of:
For researchers requiring quantitative stability data, the following protocol outlines a method to assess the thermal stability of HMM, based on common practices in polymer science.
1. Objective: To evaluate the thermal degradation profile of this compound using ThermoGravimetric Analysis (TGA).
2. Principle: TGA measures the weight change of a sample as a function of temperature or time in a controlled atmosphere. This provides data on decomposition temperatures and residue (char) formation.
3. Materials and Equipment:
4. Methodology: 1. Sample Preparation: Weigh 5-10 mg of HMM precisely into a clean, tared TGA sample pan. 2. Instrument Setup: Place the sample in the TGA furnace. Purge the system with a continuous flow of nitrogen gas (e.g., 50 mL/min) to create an inert atmosphere. 3. Temperature Program: Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C per minute). 4. Data Recording: Continuously record the sample's weight (mg) and percentage weight loss against the temperature.
5. Data Analysis:
The workflow for this experimental protocol can be visualized as follows:
For quick reference, the table below consolidates the critical parameters for stabilizing HMM during storage.
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Container | Tightly sealed [1] | Prevents moisture absorption and contamination. |
| Humidity | Dry environment [1] | Mitigates hydrolysis and transformation [3]. |
| Temperature | Cool [1] | Slows down thermal decomposition and polymerization. |
| Ventilation | Well-ventilated area [1] | Ensures a safe working environment. |
| Incompatibilities | Separate from food, unknown materials [1] | Prevents hazardous reactions. |
The most relevant and recent study describes a process where methylal synthesis is coupled with another reaction to enhance separation and efficiency, rather than methylal being added as an enhancement to a separate etherification [1].
This etherification-assisted separation process tackles the high energy consumption of separating dimethyl carbonate (DMC) from its methanol azeotrope. The method involves reacting methanol with isobutylene to produce methyl tert-butyl ether (MTBE), which breaks the azeotrope and allows for efficient separation [1].
The table below summarizes the key design, performance, and outcome data for this integrated process based on simulation results [1].
| Aspect | Details |
|---|---|
| Core Concept | Coupling MTBE etherification with DMC transesterification to break DMC/MeOH azeotrope. |
| Key Integration | Methanol from DMC production is consumed in MTBE synthesis. |
| Primary Products | Dimethyl Carbonate (DMC) and Methyl tert-butyl Ether (MTBE). |
| Reported Performance | Ethylene Carbonate (EC) conversion: 100%; DMC purity: 99.99%; MTBE purity: 99.5%. |
| Key Improvements | Energy consumption, pollutant emissions, and total annualized cost (TAC) each reduced by over 30%. |
The study used a methodology involving kinetic studies, process simulation, and heat integration design [1]. The general workflow is illustrated in the diagram below.
The experimental and simulation protocol can be broken down into the following steps [1]:
Since the immediately available data is focused on one specific industrial process, you may need to dig deeper to find information that is more directly applicable to laboratory-scale troubleshooting.
Understanding how and when HMM degrades is the first step in preventing it. The process is complex and involves multiple stages, as summarized in the diagram below.
The key insight from this mechanism is that temperature control and atmosphere management are critical for preventing undesirable degradation.
To monitor HMM's stability in your experiments, Thermogravimetric Analysis (TGA) is an essential technique [1] [2]. The following table summarizes key parameters to consider based on the synthesis and analysis methods found in the literature.
| Aspect | Typical Experimental Parameters & Observations |
|---|---|
| Synthesis | Reaction at 75°C, pH 8.5, with a formaldehyde-to-melamine (F/M) molar ratio of 3:1 for complete hydroxymethylation [3] [4]. |
| Curing Stages | Two exothermic peaks in DSC: first at 140-160°C (demethylolation), second >160°C (crosslinking) [4]. |
| Thermal Stability | Cured MF resin is infusible and insoluble. TGA shows major weight loss at high temperatures, with the highest residual weight reported at 14.1 wt% at 700°C for one specific resin sample [3]. |
| Instrumental Analysis | TGA/DTG identifies decomposition steps. FTIR coupled with TGA can identify functional group changes (e.g., methylol groups, methylene bridges) and effluent gases during heating [4]. |
Based on the degradation mechanism, here are solutions to common thermal stability problems.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Unexpected mass loss or gas emission at low temperatures ( < 140°C) | Incomplete removal of water (absorbed or water of crystallinity) during pre-treatment [5]. | Implement a gentle pre-drying step (e.g., under vacuum) at a temperature below the onset of chemical reaction (e.g., 60-80°C) before high-temperature experiments. |
| Poor crosslinking or network formation | Curing temperature is too low, halting the reaction in the reversible demethylolation stage [4]. | Ensure the curing temperature profile reaches and maintains the second crosslinking stage (>160°C). Use a multi-stage curing protocol. |
| Rapid decomposition and low char yield | Temperature ramp rate is too high, or the atmosphere is oxidative, accelerating decomposition [3] [2]. | Use a controlled, slow heating rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) for better stability and higher residual mass [3] [2]. |
Here is a detailed methodology you can adapt to assess the thermal stability of your HMM samples, based on techniques cited in the literature.
Sample Preparation:
Thermal Analysis (TGA/DSC):
Correlative Analysis (TGA-FTIR):
The information from the search results is foundational but not exhaustive. To develop robust prevention strategies, you may need to consult more specialized literature on polymer stabilizers or conduct targeted experiments based on the mechanisms provided.
Experimental data reveals that the thermal stability of Melamine-Formaldehyde (MF) polymers is not an intrinsic property but is significantly influenced by catalyst type, curing conditions, and the resulting chemical structure. The decomposition process typically begins with the breakdown of methylene ether bridges around 200°C, while the triazine ring itself remains stable up to approximately 400°C, with the main methylene bridge network breaking down around 380°C [1].
The thermal performance of MF resins can be tailored for specific applications by controlling synthesis and curing parameters.
The following table summarizes experimental data from recent studies on how different factors affect the thermal stability of MF resins.
| Factor Varied | Experimental Condition | Key Thermal Stability Result | Citation |
|---|---|---|---|
| Catalyst Type | Triethylamine | Higher thermal decomposition temperatures | [2] |
| NaOH (10%) | Lower thermal decomposition temperatures compared to triethylamine | [2] | |
| Na2CO3-NaHCO3 Buffer | Intermediate thermal decomposition temperatures | [2] | |
| Curing Process | Stage 1 (140-160°C) | Dominated by reversible demethylolation | [4] |
| Stage 2 (>160°C) | Dominated by crosslinking, formation of methylene bridges | [4] | |
| Material Blend | UP/MF 50/50 Blend | Heterogeneous char formation, reduced flammability and smoke output vs. pure UP | [5] |
| Degradation Stage | Onset | Formaldedye loss detected at ~200°C | [1] |
| Main Decomposition | Methylene bridge breakdown ~380°C; Triazine ring stable until ~400°C | [1] |
For researchers aiming to reproduce or build upon these findings, here are the methodologies used in the cited works.
This study investigated how different alkaline catalysts affect the resin's mechanism and thermal properties [2].
This research provided a detailed phase analysis of the curing process using advanced spectroscopic techniques [3].
This work explored creating fire-resistant blends by combining MF with the highly flammable UP resin [5].
The curing process is fundamental to developing a thermally stable network. The following diagram illustrates the key chemical stages and their relationship to thermal stability, based on real-time FTIR and chemometric analysis [3].
The diagram shows that superior thermal stability is achieved in the final phases (IV and V), where the network is consolidated through the formation of robust methylene linkages at the expense of less stable ether bridges and methylol groups [3] [4].
Hexamethylolmelamine (HMMM) is produced through a two-step synthesis process, which can be configured for either batch or continuous operation [1]. The pathway is consistent, but the execution differs between methods.
The following diagram illustrates the core two-step synthesis, which is foundational for both batch and continuous processes:
The general efficiency differences between these two production modes are substantial. The table below summarizes key performance indicators, with supporting data drawn from a large-scale chemical production case study and general industry trends [2] [3] [4].
| Performance Indicator | Batch Process | Continuous Process | Data Source & Context |
|---|---|---|---|
| Raw Material Consumption | Baseline | 42% reduction per kg of product [3] | Case study on a 4-ton/day chemical plant [3] |
| Product Yield | Baseline | 5-10% increase [3] | Lab trials showed ~10% increase; 5% used for conservative economic analysis [3] |
| Power Consumption | Baseline | ~80% reduction [3] | Case study on a 4-ton/day chemical plant [3] |
| Wastewater Generation | Baseline | 50% decrease [3] | Case study on a 4-ton/day chemical plant [3] |
| Process Footprint | Baseline | Up to 80% reduction [3] | Attributed to compact, modular equipment design [3] |
| Product Quality & Consistency | Prone to batch-to-batch variation [2] | High consistency; minimal variation [2] [3] | Enabled by real-time monitoring and control [2] [4] |
| Operational Flexibility | High; easy to modify between batches [5] [4] [6] | Lower; optimized for a steady state [5] [4] [6] | Batch is better for R&D, small-scale, or custom products [6] |
| Scalability | Complex scale-up; process re-engineering often needed [6] | Easier scale-up; often involves increasing flow rate [6] | "Scale-up complexity" for batch vs. "efficient scale-up" for continuous [6] |
For researchers evaluating these processes, here are the key methodologies and technical considerations based on the available information.
Batch Production Protocol: The synthesis is typically performed in a single reaction vessel. [6]
Continuous Production Protocol: This method uses interconnected units for a seamless flow. [8]
Key Technical & Economic Factors
This guide provides an objective comparison of catalysts used in the synthesis of melamine-formaldehyde (MF) polymers, focusing on the available experimental data for non-halogenated catalysts and acknowledging the current lack of data for halogenated ones in this specific context.
The table below summarizes the experimental data for three non-halogenated catalysts, synthesized under the same molar ratio and pH conditions [1].
| Catalyst Type | Thermal Decomposition Onset Temp. | Reaction Kinetics (k) | Key Structural Influence | Polymer Morphology |
|---|---|---|---|---|
| 10% NaOH | Data Not Explicitly Provided | Data Not Explicitly Provided | Standard hydroxymethylation | White granules |
| Trimethylamine | Higher | Lower | Increases side reactions | White granules |
| Na₂CO₃-NaHCO₃ Buffer | Data Not Explicitly Provided | Data Not Explicitly Provided | Controlled hydroxymethylation | White granules |
| No Catalyst | Not Applicable | Not Applicable | Uncontrolled reaction | White gel, not practically usable |
The most significant finding is that trimethylamine, despite promoting more side reactions during the hydroxymethylation stage, produces MF polymers with superior thermal properties, characterized by a higher thermal decomposition temperature and lower reaction kinetics values, which can indicate better thermal stability [1].
The data in the table above was generated using the following standardized protocol for synthesizing and characterizing the MF polymers [1]:
The following diagram illustrates the logical relationship between catalyst choice, its effect on the polymerization process, and the final polymer's properties, based on the experimental findings.
The search results do not contain specific studies or experimental data on halogenated catalysts (e.g., containing Cl, Br, I) for melamine-formaldehyde polymers. While halogenated compounds are known to act as catalysts or modifiers in other polymer systems, such as ethylene polymerization [2] or in creating edge-halogenated graphene [3], their performance and experimental protocols cannot be reliably compared to the non-halogenated catalysts for MF resins based on the available information.
Given the lack of direct data, here are suggestions for your research:
Hexamethoxymethylmelamine (HMMM) is a melamine-based compound primarily used as a crosslinking agent in the production of tires and coatings [1]. The following table summarizes its key identifiers and predicted environmental distribution based on a 2021 fugacity-based modeling study [2].
| Property | Details and Values |
|---|---|
| IUPAC Name | N2,N2,N4,N4,N6,N6-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine [1] |
| Chemical Formula | C15H30N6O6 [1] |
| Molar Mass | 390.441 g·mol-1 [1] |
| Melting Point | 40–42 °C [1] |
| Primary Use | Crosslinking agent in tires and coatings; improves rubber-to-steel cord adhesion [3] [1] |
| Environmental Source | Leaches from tire wear particles into urban waters via road runoff [2] [1] |
| Predicted Environmental Distribution | Primarily partitions into water [2] |
HMMM does not remain as a single compound in the environment. It undergoes transformations, and the resulting family of chemicals exhibits varying levels of persistence. The table below outlines the key findings on its transformation products and their behavior.
| Aspect | Summary of Findings |
|---|---|
| Transformation Products | HMMM readily transforms into numerous other compounds; 24 related derivatives were studied [2]. |
| Persistence Trend | Persistence of transformation products declines with the loss of methoxymethyl groups and the extent of transformation [2]. |
| Persistence Compared to Other Contaminants | A framework for organophosphate flame retardants shows transformation products can be an order-of-magnitude more persistent than parent chemicals [4]. This suggests a similar risk scenario could exist for HMMM and its transformation products, though a direct comparison is not provided in the search results. |
The core data comes from a modeling study. Here is a summary of the detailed methodology used in the primary research paper:
The following diagram illustrates the logical workflow of this experimental modeling approach.
While their names are similar, Hexamethylolmelamine and Hexamethoxymethylmelamine (HMMM) are distinct compounds with different properties and primary applications. The table below summarizes their core characteristics.
| Property | This compound | Hexamethoxymethylmelamine (HMMM) |
|---|---|---|
| Chemical Formula | C9H18N6O6 [1] | C15H30N6O6 [2] [3] |
| IUPAC Name | Information missing | N2,N2,N4,N4,N6,N6-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine [2] |
| CAS Registry Number | Information missing | 68002-20-0 [3] |
| Molar Mass | Information missing | 390.44 g/mol [3] |
| Structure | Hemiaminal (-N-CH2-OH) | Hemiaminal ether (-N-CH2-OCH3) [2] |
| Physical Form | Information missing | Melting point 40–42 °C; described as a clear, viscous liquid in commercial products [2] [4] |
| Key Feature | Monomeric intermediate with hydroxymethyl groups [2] | Monomeric intermediate with methoxymethyl groups; lower free formaldehyde content [2] [4] |
Relationship: HMMM is produced by etherifying This compound with methanol [2] [5]. This reaction replaces the hydroxymethyl groups (-CH2OH) with methoxymethyl groups (-CH2OCH3), which enhances the compound's stability in organic solvents and influences its cross-linking reactivity [2].
HMMM is a highly specialized chemical with well-documented uses, primarily functioning as a crosslinking agent.
| Application | Function of HMMM | Key Properties Utilized |
|---|---|---|
| Coatings for Cans, Coils, & Automobiles [6] [7] [4] | Crosslinker for alkyd, polyester, acrylic, and epoxy resins. | Excellent hardness-film flexibility, fast cure response, wide compatibility, high stability [4]. |
| Vehicle Tire Production [2] | Improves adhesion between rubber and steel cords (used with resorcinol). | Effective cross-linking with rubber polymers. |
| High-Solids & Water-borne Finishes [7] [4] | Efficient cross-linking agent for resins containing hydroxyl, carboxyl, and amino groups. | High solid content (≥98%), solvent-free nature, wide compatibility [4]. |
Research provides data on HMMM's environmental behavior and analysis techniques relevant to researchers.
A laboratory degradation experiment with activated sludge showed that HMMM is transformed but not mineralized under aerobic conditions [6]. The study identified 21 transformation products (TPs), with the major TP after 28 days being methylol-1,3,5-triazin-2,4,6-triamin [6]. Key findings include:
The diagram below illustrates the environmental pathway of HMMM from its source to potential drinking water contamination.
For researchers investigating these compounds, here are key experimental approaches derived from the search results.
Environmental Sampling and Analysis:
Laboratory Degradation Studies:
The following table summarizes the general catalytic characteristics of ionic liquids and melamine polymers, which are key to understanding their leaching potential.
| Feature | Ionic Liquids (ILs) | Melamine Polymers |
|---|---|---|
| General Role | Catalysts or solvents; can be functionalized with acidic/basic sites [1]. | Pre-formed solid supports or catalyst components [2] [1]. |
| Typical Form | Liquid under reaction conditions [3]. | Solid (e.g., granules, powders) [2] [1]. |
| Key Advantage | Tunable properties, high solubility for reactants [1] [3]. | High chemical resistance, mechanical stability, and nitrogen-rich content [2] [1]. |
| Immobilization & Leaching | Homogeneous systems: Inherent leaching risk; require separation steps [1]. Heterogenized systems (SILs): Grafted onto solid supports (e.g., silica, polymers) to reduce leaching [1]. | Inherently heterogeneous: Solid nature facilitates separation from reaction mixture, reducing leaching [2]. |
The leaching performance is highly dependent on how the catalytic system is designed. Here are relevant experimental approaches from the literature:
For Heterogenized Ionic Liquids: A common strategy involves grafting ionic liquids onto solid supports to create Supported Ionic Liquid Catalysts (SILs).
For Melamine Polymers: Their inherent stability makes them suitable as robust supports.
To objectively compare catalyst leaching, you would need to generate experimental data. Here is a proposed pathway for such an investigation:
Hexamethoxymethylmelamine (HMMM) is a polymer crosslinking agent used extensively in tire manufacturing. It enters the environment primarily through tire-wear particles and is transported to surface waters via road runoff during rain events [1]. It is now considered a ubiquitous contaminant in urban waters.
Once in the environment, HMMM readily transforms into numerous other compounds. A 2021 study used the EQC fugacity-based multimedia model to predict the fate of HMMM and 24 of its derivatives [1]. The key findings are summarized below.
| Property / Behavior | Description for HMMM and Transformation Products |
|---|---|
| Primary Source | Tire-wear particles, transported via road runoff [1]. |
| Overall Fate | Predicted to readily partition into aqueous media [1]. |
| Influence of Structure | Distribution in water increases as the molecule loses methoxymethyl groups [1]. |
| Persistence | Persistence of transformation products declines with the extent of transformations [1]. |
The study of HMMM's fate relied on a combination of theoretical modeling and property estimation, rather than wet-lab experiments. The core methodology can be broken down as follows:
Physico-chemical Property Estimation: The researchers used COSMO-RS solvation theory to estimate key properties that influence environmental distribution for HMMM and its 24 derivatives. These properties included [1]:
Multimedia Fate Modeling: The estimated properties were used as inputs for the Equilibrium Criterion (EQC) model, a fugacity-based multimedia model. This model calculates how a chemical distributes and persists in different environmental compartments (e.g., air, water, soil, sediment) under various emission scenarios [1].
Model Scenarios: The model was run for three different emission scenarios to understand how HMMM and its products would behave under different conditions, highlighting their potential for overland transport into surface waters [1].
For a broader context, regulatory agencies like the U.S. Environmental Protection Agency (EPA) have specific criteria for requiring data on transformation products. Data is required if a transformation product meets one or more of the following conditions [2]:
This regulatory framework is critical for prioritizing which transformation products, from the many that can form, require further study and risk assessment.
The following diagram illustrates the general workflow for analyzing the environmental fate of a synthetic chemical and its transformation products, integrating the approaches used for HMMM and standard regulatory practices.
This workflow shows the process from initial compound analysis to final validation. For HMMM, research currently resides primarily in the Prediction phase, with model outputs indicating these compounds are subject to transport into surface waters [1]. The Regulatory Assessment and Field Monitoring steps are logical progression areas for future research.
The scientific understanding of HMMM's environmental fate is still developing. Based on current knowledge and broader trends in environmental chemistry, here are potential future directions:
The following table summarizes the performance of various melamine-based porous organic polymers (POPs) in catalyzing the cycloaddition of CO2 to epoxides, a key reaction for producing cyclic carbonates [1] [2] [3].
| Polymer Name | Key Functional Groups / Modifications | Reaction Conditions | Substrate (Epoxide) | Conversion / Yield | Reusability | Key Performance Feature |
|---|---|---|---|---|---|---|
| CMBr-OP [3] | Bromoacetic acid, Triazine, Melamine | 80°C, 1 bar CO₂, 6 h, solvent & co-catalyst-free | Epichlorohydrin | ~92% Yield | >5 cycles stable | Bifunctional N-rich framework and Br⁻ sites; high activity at ambient pressure. |
| MPOP-6N [1] | Pyridine-functionalized aromatic linker | 120°C, 10 bar CO₂, 2 h | Styrene Oxide | Enhanced conversion (vs. other MPOPs) | Information Missing | Pyridine motif enhances CO₂ selectivity and conversion. |
| ABMDFP [2] | Ammonium Bromide-modified Dicyandiamide-formaldehyde | 110°C, 2 MPa (~20 bar) CO₂, 4 h | Epichlorohydrin | >99% Conversion | 6 cycles with slight loss | Metal-free, multifunctional polyquaternium catalyst. |
| HCP-PNTL-Co-B [4] | 1,10-phenanthroline, Cobalt ions | Room Temperature, 1 bar CO₂, 24 h (with TBAB co-catalyst) | Styrene Oxide | High yield | >3 cycles stable | Superior CO₂ uptake (2.0 mmol/g) and ambient condition operation. |
For researchers looking to replicate or understand the context of the above data, here are the detailed methodologies for key experiments.
1. For CMBr-OP and Similar Cycloaddition Reactions [3]
2. For CO₂ Adsorption Performance (HCP-PNTL-Co-B) [4]
The high performance of these polymers, particularly CMBr-OP, can be explained by a proposed bifunctional catalytic mechanism, illustrated in the diagram below.
This mechanism involves:
The table below summarizes key experimental data found for HMM and a Melamine-Phosphate Trifunctional Acrylate (MPTO) oligomer, a derivative of HMM.
| Compound Name | Type | Key Thermal/Flame Retardant Data | Experimental Context |
|---|---|---|---|
| Hexamethylolmelamine (HMM) [1] [2] | Base Compound | Thermal Stability Discussed (specific quantitative data not available in abstracts) | Early study on thermal decomposition [1]. |
| Melamine-Phosphate Trifunctional Acrylate (MPTO) [3] | HMM Derivative | Chart: 18.4% char yield at 800°C (TGA) Flame Retardancy: UL-94 V-0 rating; LOI: 34.8% [3] | UV-cured coating with polyurethane acrylate on wood/galvanized steel [3]. |
For the data presented, here are the methodologies used in the cited research.
The following diagram illustrates the key stages involved in creating and testing the flame-retardant MPTO coating described in the research.
The search results indicate that modifying HMM can significantly enhance its properties.
The current information is limited. To build a more comprehensive guide, you could:
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